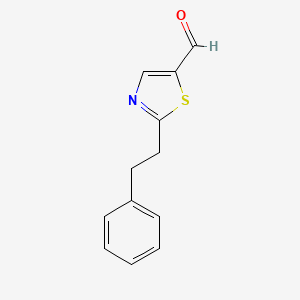

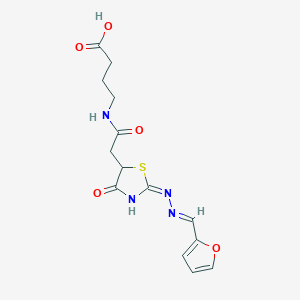

![molecular formula C17H19N5O3 B2845544 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethoxybenzamide CAS No. 2034227-47-7](/img/structure/B2845544.png)

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are a class of non-naturally occurring small molecules that have attracted the interest of researchers . This scaffold is present in various important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents .

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines involves a five-membered triazole ring fused with a six-membered pyrimidine ring . The exact structure can vary depending on the specific derivative and the substituents attached to the rings.Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines can vary widely depending on the specific derivative and the reaction conditions. Some derivatives have been found to exhibit superior cytotoxic activities against certain cancer cell lines .Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can vary depending on the specific derivative. For example, some derivatives have been found to have IC50 values in the nanomolar range against certain cancer cell lines .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antimicrobial Applications

- Antibacterial Activity : Compounds related to [1,2,4]triazolo[1,5-a]pyrimidine have shown significant antibacterial activity against a variety of bacterial strains, including Gram-positive and Gram-negative bacteria. Notably, certain derivatives exhibited higher antibacterial potency than some commercial antibiotics, indicating their potential for developing new antibacterial treatments (Prakash et al., 2004); (Kumar et al., 2009).

Applications in Synthesis of New Compounds

- Synthesis of Diverse Derivatives : Research has focused on the synthesis of various [1,2,4]triazolo[1,5-a]pyrimidine derivatives through different chemical reactions, highlighting the versatility of this scaffold in generating novel compounds with potential biological activities. These efforts include the synthesis of compounds with potential antitumor and antimicrobial activities, showcasing the utility of [1,2,4]triazolo[1,5-a]pyrimidine derivatives as building blocks in medicinal chemistry (Riyadh, 2011); (Abdelhamid et al., 2016).

Wirkmechanismus

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83 . This interaction results in the inhibition of CDK2’s enzymatic activity, thereby affecting cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the G1 to S phase transition . This disruption can lead to cell cycle arrest, preventing the proliferation of cells . The compound’s action on CDK2 also impacts the ERK signaling pathway, which plays a role in cell proliferation and survival .

Pharmacokinetics

These properties influence the compound’s bioavailability, which is crucial for its effectiveness as a therapeutic agent .

Result of Action

The compound’s action results in significant alterations in cell cycle progression, leading to apoptosis induction within cells . This means that the compound can cause programmed cell death, a desirable outcome in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

Safety and Hazards

Zukünftige Richtungen

The [1,2,4]triazolo[1,5-a]pyrimidines and their derivatives continue to be an area of active research, particularly in the field of medicinal chemistry . Future research will likely continue to explore the synthesis of new derivatives, their biological activities, and their potential applications as therapeutic agents .

Eigenschaften

IUPAC Name |

3,5-dimethoxy-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3/c1-24-14-6-13(7-15(8-14)25-2)16(23)18-5-3-4-12-9-19-17-20-11-21-22(17)10-12/h6-11H,3-5H2,1-2H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQKDDAHVKTHTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(2-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2845462.png)

![4-methoxy-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2845469.png)

![5-chloro-N-[3-(3-ethoxypropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2845470.png)

![[3-[(1S)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride](/img/structure/B2845472.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2845473.png)

![N-(4-chlorobenzyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2845474.png)

![N-(2-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

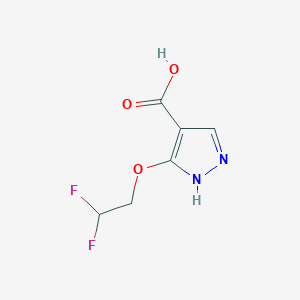

![2-Fluoro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-4-carboxamide](/img/structure/B2845481.png)